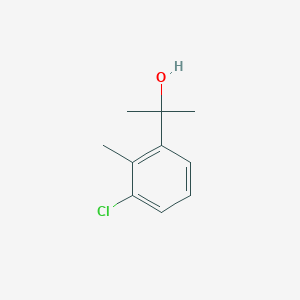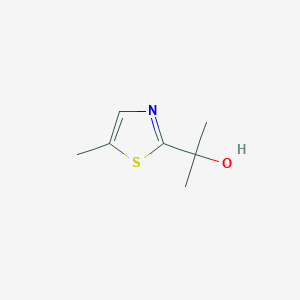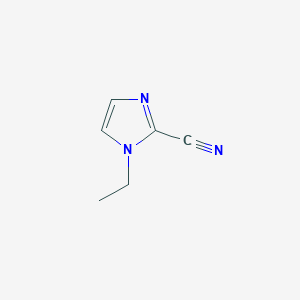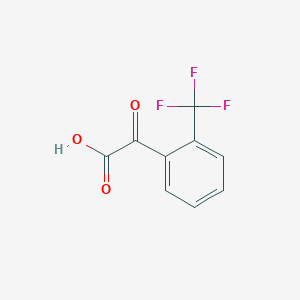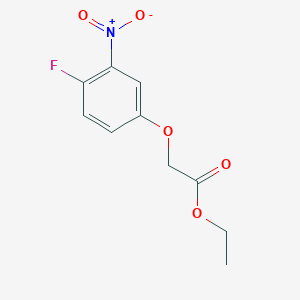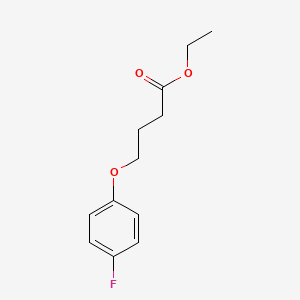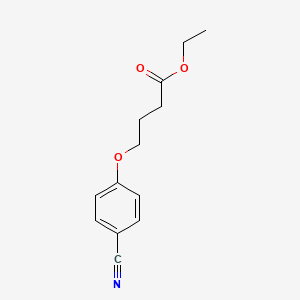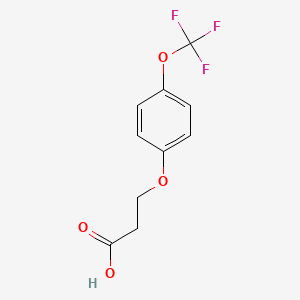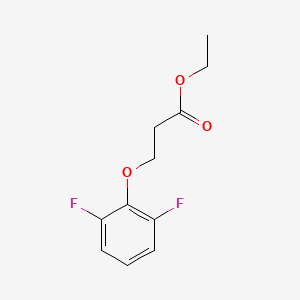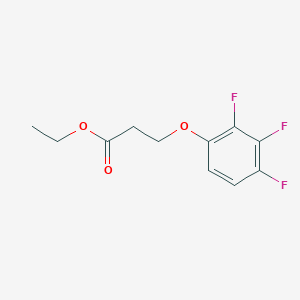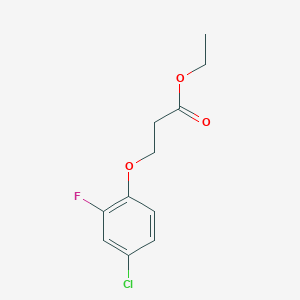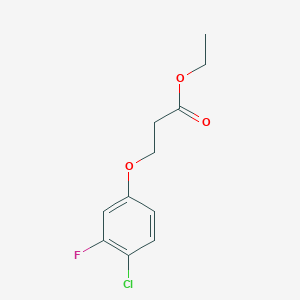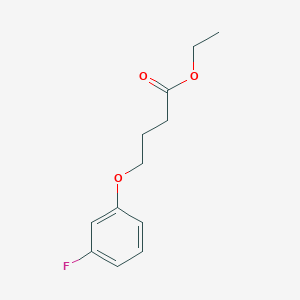
Ethyl 4-(3-fluoro-phenoxy)butanoate
概要
説明
Ethyl 4-(3-fluoro-phenoxy)butanoate: is an organic compound belonging to the class of phenoxybutanoates. It features a phenoxy group attached to a butanoate ester, with a fluorine atom on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-(3-fluoro-phenoxy)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Phenol Derivative Synthesis: Starting from 3-fluorophenol, the compound can be synthesized by reacting it with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions to ensure product quality.
Continuous Process: Some industrial setups may use a continuous process where the reactants are continuously fed into the reactor, and the product is continuously removed, enhancing production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 4-(3-fluoro-phenoxy)butanoic acid
Reduction: 4-(3-fluoro-phenoxy)butanol
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Chemistry: Ethyl 4-(3-fluoro-phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases. Industry: It is used in the production of agrochemicals, such as herbicides, due to its ability to interfere with plant growth.
作用機序
The compound exerts its effects through interactions with specific molecular targets. For example, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation. The exact mechanism can vary depending on the application and the specific molecular targets involved.
類似化合物との比較
Ethyl 4-(3-chloro-phenoxy)butanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(4-fluoro-phenoxy)butanoate: Similar structure but with the fluorine atom in a different position on the benzene ring.
Uniqueness: Ethyl 4-(3-fluoro-phenoxy)butanoate is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 4-(3-fluorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOSCSUZMDVWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
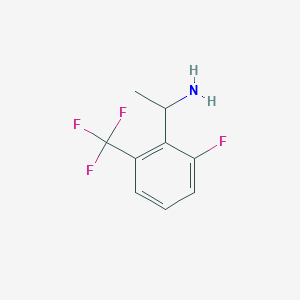
![2-[4-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7902426.png)
